N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide
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Overview
Description
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide is a chemical compound with the molecular formula C14H18ClN3O3S. This compound is known for its unique structure, which includes a chloroacetamide group and a tetrahydroazepine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyranose with benzyl bromide to obtain the corresponding benzyl alcohol. This intermediate is then reacted with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: This compound has a similar structure but differs in its functional groups and overall reactivity.
7-methoxy-3,4,5,6-tetrahydro-2H-azepine: This compound shares the tetrahydroazepine ring but has different substituents, leading to distinct chemical properties.
Uniqueness
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c15-10-14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-1-3-9-16-13/h5-8H,1-4,9-10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSCVLZDSHPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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